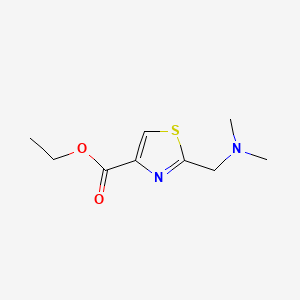

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate

Description

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents

Properties

IUPAC Name |

ethyl 2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-4-13-9(12)7-6-14-8(10-7)5-11(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZZKIFUEGPCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002804 | |

| Record name | Ethyl 2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82586-66-1 | |

| Record name | 4-Thiazolecarboxylic acid, 2-[(dimethylamino)methyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82586-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-[(dimethylamino)methyl]thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate is primarily investigated for its potential therapeutic properties.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer activity. For instance, compounds derived from the thiazole scaffold have been tested against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). These studies indicate that certain derivatives can inhibit cell proliferation effectively, suggesting potential as anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 15 | |

| Thiazole derivative A | PC12 | 10 | |

| Thiazole derivative B | A549 | 20 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit broad-spectrum activity against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .

Biological Research

In biological research, the compound serves as a critical building block for synthesizing more complex molecules.

Industrial Applications

Beyond its medicinal uses, this compound finds applications in various industrial sectors.

Dyes and Pigments

Thiazole derivatives are utilized in the production of dyes and pigments due to their ability to form stable complexes with metal ions, which are essential for color development in textile and paint industries .

Corrosion Inhibition

Recent studies have highlighted the compound's effectiveness as a corrosion inhibitor for metals like aluminum in acidic environments. The presence of the thiazole ring enhances its adsorption on metal surfaces, thereby preventing corrosion .

Table 3: Corrosion Inhibition Efficiency

| Compound Name | Metal Type | Corrosion Rate Reduction (%) | Reference |

|---|---|---|---|

| This compound | AA6061 | 75 | |

| Thiazole derivative C | Steel | 60 |

Case Study 1: Anticancer Activity Evaluation

A study conducted by Zhang et al. synthesized various thiazole derivatives and evaluated their antiproliferative activity against several human cancer cell lines. Among these, this compound exhibited selective action against glioblastoma cells while maintaining low toxicity towards normal cells .

Case Study 2: Corrosion Inhibition Analysis

In a corrosion study, this compound was tested on AA6061 alloy in hydrochloric acid media. The results demonstrated a significant reduction in corrosion rates, confirming its potential as an effective corrosion inhibitor in industrial applications .

Mechanism of Action

The mechanism of action of ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . Additionally, it can act as a ligand for estrogen receptors and adenosine receptor antagonists .

Comparison with Similar Compounds

Similar Compounds

2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.

4-Ethyl-2-methylthiazole: Used in the synthesis of various aromatic compounds.

2-Methyl-4-ethylthiazole: Similar structure but different functional groups, leading to varied biological activities.

Uniqueness

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a thiazole ring fused with a carboxylate group. The presence of the dimethylamino group enhances its solubility and potential bioactivity.

The primary mechanism of action for this compound involves its interaction with UDP-N-acetylmuramate/L-alanine ligase , an enzyme crucial for bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts peptidoglycan biosynthesis, leading to bacterial cell death. This mechanism positions it as a candidate for antimicrobial therapies.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with studies reporting minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

The compound has also been explored for its anticancer activities. It has been noted to modulate cellular signaling pathways and gene expression, which can lead to inhibited growth in certain cancer cell lines. The specific effects on cancer cells include inducing apoptosis and disrupting mitotic processes .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited M. tuberculosis with an MIC of approximately 0.06 µg/ml (240 nM), outperforming traditional antibiotics like isoniazid .

- Cancer Cell Studies : In vitro studies revealed that this compound could induce multipolar spindle formation in centrosome-amplified cancer cells, leading to aberrant cell division and increased cell death rates .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to favorable solubility and stability characteristics. Its metabolism primarily occurs in the liver, where it can produce both active and inactive metabolites.

Dosage Effects

Dosage studies indicate that lower concentrations of this compound can exert beneficial effects without significant toxicity, making it a promising candidate for further therapeutic development.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.